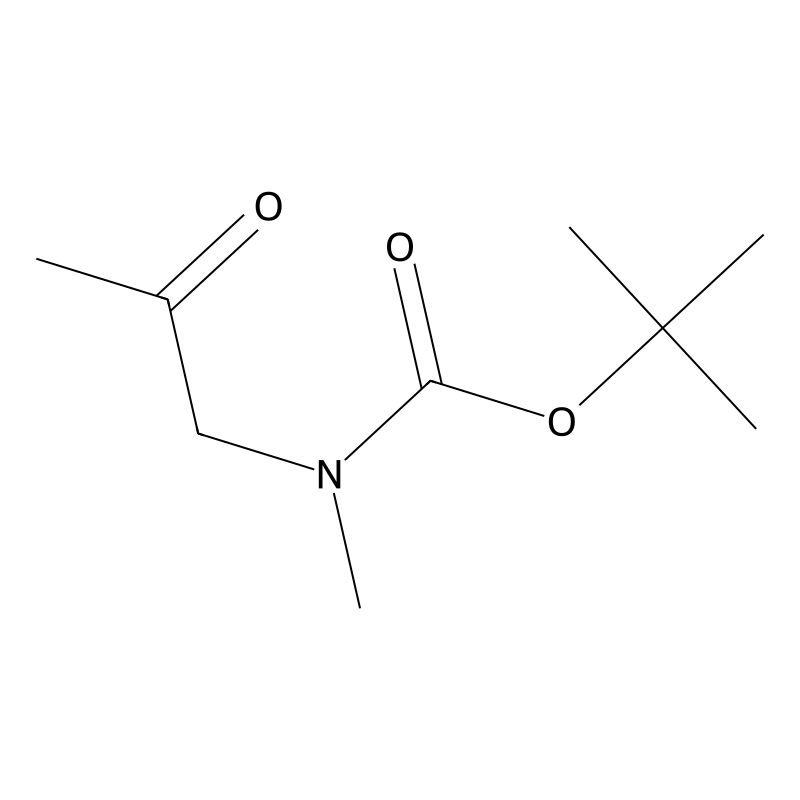

tert-Butyl methyl(2-oxopropyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Alzheimer’s Disease Research

Specific Scientific Field: Neuroscience

Summary of the Application: In vitro studies suggested that a compound similar to tert-Butyl methyl(2-oxopropyl)carbamate can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .

Methods of Application or Experimental Procedures: The compound is used in in vitro studies to investigate its potential as a dual inhibitor of β-secretase and acetylcholinesterase . The specific experimental procedures and technical details would depend on the exact nature of the study being conducted.

Results or Outcomes: The results suggest that the compound could potentially be used in the treatment of Alzheimer’s disease by preventing the aggregation of amyloid beta peptide and the formation of fibrils .

Application in Osteoarthritis Therapy

Specific Scientific Field: Orthopedics

Summary of the Application: A compound similar to tert-Butyl methyl(2-oxopropyl)carbamate has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of hydantoin inhibitors, which are then tested for their ability to inhibit aggrecanase-1 and aggrecanase-2 . The specific experimental procedures and technical details would depend on the exact nature of the study being conducted.

Results or Outcomes: The results suggest that the compound could potentially be used in osteoarthritis therapy .

tert-Butyl methyl(2-oxopropyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 187.24 g/mol. It is characterized by its structural formula, which includes a tert-butyl group, a methyl group, and a 2-oxopropyl moiety attached to a carbamate functional group. The compound is known for its moderate density of about and has a boiling point around at 760 mmHg .

This compound is classified under various chemical databases with identifiers such as CAS number 170384-29-9 and PubChem CID 12121517. It is important to note that it poses certain health hazards, being harmful if inhaled, ingested, or in contact with skin, and it may have long-lasting effects on aquatic life .

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbonic acid derivatives.

- Transesterification: The compound can react with alcohols to form different esters.

- Nucleophilic Substitution: The carbonyl carbon in the oxopropyl group can be targeted by nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

The synthesis of tert-butyl methyl(2-oxopropyl)carbamate typically involves:

- Condensation Reaction: This can be achieved by reacting tert-butyl isocyanate with a suitable ketone or aldehyde containing the 2-oxopropyl moiety.

- Use of Protecting Groups: During synthesis, protecting groups may be employed to prevent unwanted reactions at sensitive functional sites.

- Purification Techniques: Following synthesis, the product can be purified through methods such as recrystallization or column chromatography to ensure high purity levels.

These methods allow for the efficient production of tert-butyl methyl(2-oxopropyl)carbamate for research and application purposes.

tert-Butyl methyl(2-oxopropyl)carbamate has several potential applications:

- Pharmaceutical Intermediates: It may serve as a precursor for developing new drugs due to its structural features.

- Agricultural Chemicals: The compound could be explored for use in agrochemicals, particularly as herbicides or fungicides.

- Chemical Research: It is valuable in synthetic organic chemistry for exploring reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving tert-butyl methyl(2-oxopropyl)carbamate primarily focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential side effects when used in biological systems.

Preliminary studies suggest that carbamates can interact with active sites of enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.

Several compounds share structural similarities with tert-butyl methyl(2-oxopropyl)carbamate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl (3-(methylamino)propyl)carbamate | 442514-22-9 | 0.85 |

| (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | 82353-56-8 | 0.84 |

| tert-Butyl (1-oxopropan-2-yl)carbamate | 114857-00-0 | 0.84 |

| tert-Butyl (4-aminobutyl)carbamate | 68076-36-8 | 0.83 |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4 | 0.89 |

These compounds exhibit varying degrees of similarity based on their functional groups and structural frameworks, highlighting the unique characteristics of tert-butyl methyl(2-oxopropyl)carbamate within this chemical family.

XLogP3

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant